(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated aromatic ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent to introduce the desired stereochemistry. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems and advanced analytical techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with target proteins to modulate their activity and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL: Similar structure with a bromine atom instead of fluorine.
(3S)-3-Amino-3-(2-iodo-4-methylphenyl)propan-1-OL: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
RIRUUXIAGMYBHB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CCO)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCO)N)F |
Origin of Product |
United States |
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